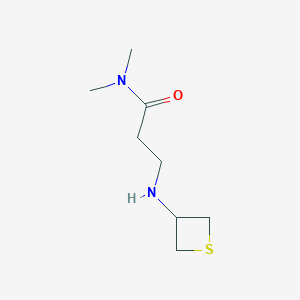
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide: is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol . This compound is known for its unique structural features, which include a thietane ring and a propanamide group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(thietan-3-ylamino)propanamide typically involves the reaction of thietane derivatives with N,N-dimethylpropanamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thietane ring or the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring and the amide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-(thiophen-3-ylamino)propanamide
- N,N-Dimethyl-3-(furan-3-ylamino)propanamide
- N,N-Dimethyl-3-(pyrrol-3-ylamino)propanamide
Uniqueness
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. Compared to similar compounds with thiophene, furan, or pyrrole rings, the thietane ring offers different reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H16N2OS |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-10(2)8(11)3-4-9-7-5-12-6-7/h7,9H,3-6H2,1-2H3 |
Clé InChI |
LNXFFAHOXZSUSD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




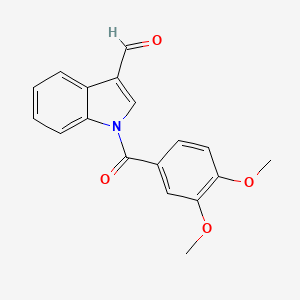
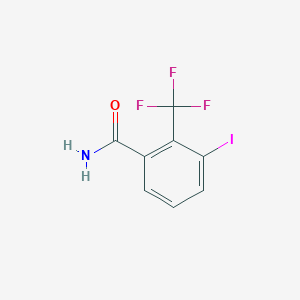
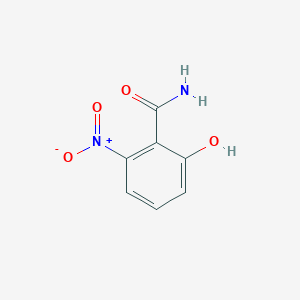
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
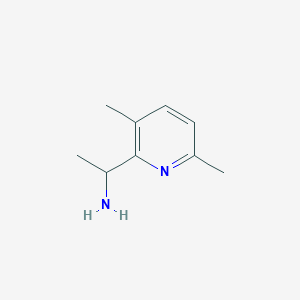
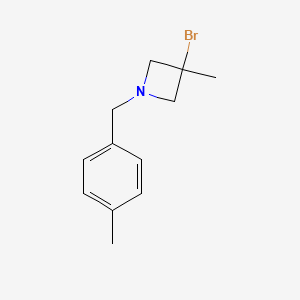
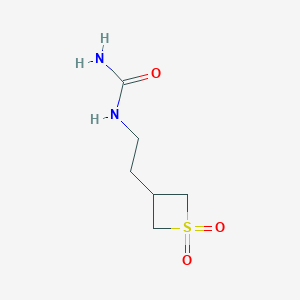

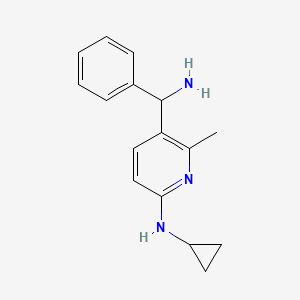
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


